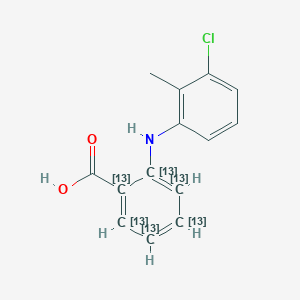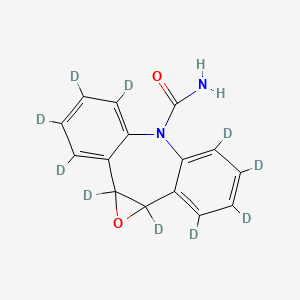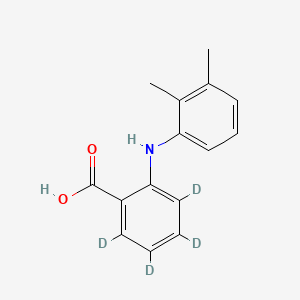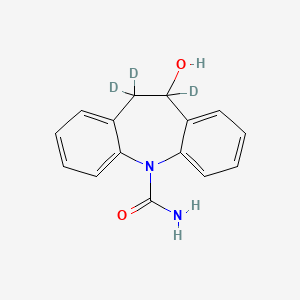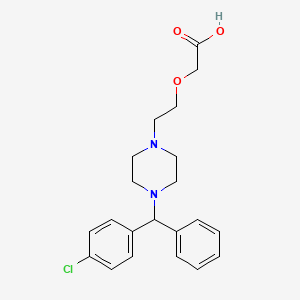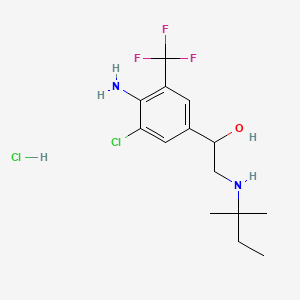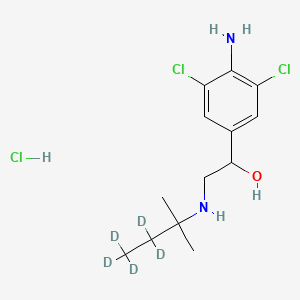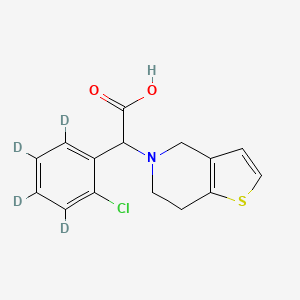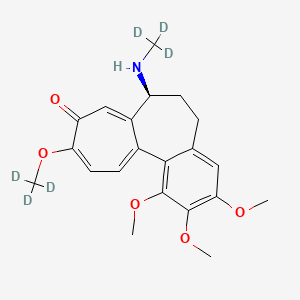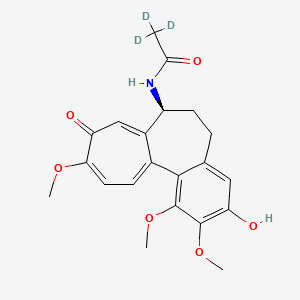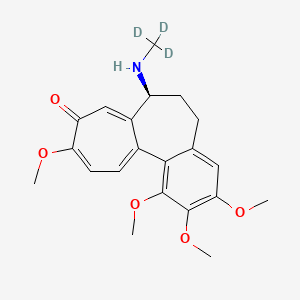
Modafinil-d5 Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isotope Labelled Modafinil Acid, whichl is metabolite of Modafinil.
Applications De Recherche Scientifique
Neurochemical and Cognitive Effects : Modafinil influences various neurotransmitter systems, including catecholamines, serotonin, glutamate, GABA, orexin, and histamine. This wide range of effects contributes to its utility in enhancing cognitive functions, such as attention, executive functions, and learning, in both healthy individuals and patients with neuropsychiatric disorders (Minzenberg & Carter, 2008).
Modafinil and Dopaminergic Systems : Modafinil's wake-promoting effects are strongly linked to dopaminergic D1 and D2 receptors. Studies have shown that these receptors play a crucial role in modafinil-induced wakefulness, indicating a significant interaction between modafinil and dopamine pathways (Qu et al., 2008).
Cognitive Neuroenhancement : Modafinil is used off-prescription for cognitive enhancement, showing improvements in executive function, attention, learning, and memory in healthy, non-sleep-deprived humans. This is particularly notable in more complex cognitive assessments (Battleday & Brem, 2015).
Interaction with Astroglial Connexins : Modafinil's pharmacological properties are influenced by its interaction with astroglial connexins, which are involved in cellular coupling in glial cells. This interaction enhances the wake-promoting and cognitive effects of modafinil, offering new perspectives in sleep disorder management (Duchêne et al., 2016).
Pharmacokinetic Studies : Pharmacokinetic studies of modafinil, including its absorption, distribution, metabolism, and excretion, contribute to understanding its therapeutic potential and safety profile. These studies are essential for evaluating its use in various medical applications, such as in the management of narcolepsy, ADHD, and depression (Donovan et al., 2003).
Behavioral and Subjective Effects : Studies have also focused on the behavioral and subjective effects of modafinil, comparing it with other stimulants like d-amphetamine. Such research helps to understand its impact on mood, fatigue, cognitive performance, and potential for abuse (Makris et al., 2007).
Dopaminergic Neurotransmission : Research indicates that modafinil may have therapeutic potential for disorders like Parkinson’s disease due to its effects on dopaminergic neurotransmission. This includes the modulation of dopamine transporters and receptors, which can improve motor dysfunction in Parkinson’s disease models (Vajdi-Hokmabad et al., 2017).
Propriétés
Numéro CAS |
185142-72-6 |
|---|---|
Nom du produit |
Modafinil-d5 Acid |
Formule moléculaire |
C15H9O3SD5 |
Poids moléculaire |
279.37 |
Apparence |
White Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
63547-24-0 (unlabelled) |
Synonymes |
Modafinil Carboxylate-d5; 2-[Di-(phenyl-d5)-methylsulfinyl]acetic Acid; Modafinil-d5 Acid; Modafinic Acid-d5; |
Étiquette |
Modafinil Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



